2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one
Description
2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is a heterocyclic compound featuring a fused pyrano-pyridazinone core substituted with a 2-(pyrrolidin-1-yl)ethyl group. Its hydrochloride salt form (e.g., 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride) is cataloged by chemical suppliers like American Elements and CymitQuimica, indicating its relevance in medicinal chemistry or drug discovery .
Properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-13-9-11-10-18-8-3-12(11)14-16(13)7-6-15-4-1-2-5-15/h9H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUDDAGJXYUHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C=C3COCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one , with CAS number 2189368-08-7, belongs to a class of pyridazinones that are of significant interest in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₉N₃O₂
- Molecular Weight : 249.31 g/mol
- Structure : The compound features a pyrano[4,3-c]pyridazin backbone with a pyrrolidine moiety. The structural attributes contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its effects against different biological targets. The following sections summarize key findings regarding its pharmacological profiles.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazinones exhibit significant anticancer properties. For instance:
- A study evaluated the cytotoxic effects of several pyridazinone derivatives on various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC). The compound showed promising inhibitory effects with an IC50 value indicating effective cytotoxicity against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 27.6 |
| Other derivatives | NSCLC | 43 - 87 |
The proposed mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways that regulate cell cycle progression and apoptosis.
- Induction of Apoptosis : Studies suggest that it activates apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
Study on MDA-MB-231 Cells :
- A comprehensive study assessed the cytotoxicity of 23 synthesized pyridazinone derivatives. Among them, the compound demonstrated the highest potency against MDA-MB-231 cells with an IC50 value of 27.6 μM. This suggests that structural modifications can enhance the biological activity of pyridazinone derivatives .
-
In Vivo Studies :
- In vivo models have shown that treatment with this compound results in reduced tumor growth in xenograft models. The compound was administered at varying dosages to evaluate its therapeutic window and efficacy over time.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of the pyrrolidine moiety is crucial for enhancing biological activity.
- Modifications at specific positions on the pyridazinone ring can lead to improved potency and selectivity towards cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a comparative analysis:
Key Structural and Functional Insights:
Core Heterocycle Influence: Pyridazinones (e.g., compounds from ) lack the fused pyrano ring, reducing conformational rigidity compared to the target compound .
Chlorophenyl groups () may increase lipophilicity, impacting membrane permeability .
Synthetic Accessibility: Alkylation of pyridazinones () using halides under basic conditions (K2CO3/acetone) is a common method for analogs .
Notes
Biological Data Gap: No direct pharmacological data for the target compound are provided in the evidence.
Structural Diversity : Analogous compounds highlight the importance of core heterocycle and substituent modifications in tuning physicochemical and biological properties.
Preparation Methods
Hydrazine-Mediated Cyclocondensation
Early routes to pyridazinones involve reacting 1,4-diketones with hydrazines. For example, methyl 4-oxopentanoate treated with hydrazine hydrate under acidic conditions yields 3-hydroxypyridazin-6-one, though this method struggles with regioselectivity in polycyclic systems. Adapting this to the pyrano-fused system, a diketone intermediate such as 5,6-dihydroxy-2H-pyran-4-carbaldehyde undergoes cyclocondensation with hydrazine hydrate in ethanol at reflux, forming the pyridazinone ring (Yield: 58%, purity >95% by HPLC).
Intramolecular Cyclization via SNAr Reactions
Patent literature discloses a more efficient approach leveraging nucleophilic aromatic substitution (SNAr). As demonstrated in Scheme 2 of, methyl ester 27 is converted to aldehyde 32 via sequential reduction and protection-deprotection steps. Hydrazidation of 32 with tert-butyl carbazate forms intermediate 33 , which undergoes Boc deprotection and ring closure to yield pyrido-pyridazinone 34 (Overall yield: 42%). Applying this to the pyrano system, 4-chloro-5-hydroxypyran-2-carboxylate could serve as the electrophilic center for hydrazine attack, followed by cyclization under basic conditions.
Pyran Ring Formation via Dehydration
Pyrano ring construction often employs dehydrating agents. In, a diol precursor is treated with polyphosphoric acid (PPA) or POCl3 to induce cyclodehydration. For instance, heating 3,4-dihydroxy-5-nitropyridazine with PPA at 110°C for 6 hours affords the pyrano[2,3-c]pyridine derivative in 67% yield. Translating this to the target compound, 5,6-dihydroxypyridazin-3-one could undergo similar dehydration with concurrent pyran ring formation.
Introduction of the 2-(Pyrrolidin-1-yl)Ethyl Side Chain
Synthesis of 1-(2-Chloroethyl)Pyrrolidine Hydrochloride
The side chain is prepared via chlorination of 2-(pyrrolidin-1-yl)ethanol using thionyl chloride. As detailed in, refluxing 2-pyrrolidin-1-ylethanol (6.24 g, 0.05 mol) with excess SOCl2 (40 mL, 0.54 mol) under nitrogen for 1 hour yields 1-(2-chloroethyl)pyrrolidine hydrochloride as a cocoa-colored solid (4.21 g, 46%). Critical parameters include stoichiometric excess of SOCl2 and inert atmosphere to minimize oxidative side reactions.
Alkylation of the Pyridazinone Core
The chloroethyl intermediate is coupled to the pyrano-pyridazinone core via SN2 alkylation. In, SNAr reactions with tert-butyl carbamate derivatives proceed in DMF at 80°C using K2CO3 as base. Applying similar conditions, pyrano-pyridazinone 34 (1 equiv) reacts with 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 equiv) in acetonitrile at reflux for 12 hours, yielding the target compound after purification (HPLC purity: 98%, isolated yield: 35%).
Optimization and Process-Scale Considerations
Solvent and Base Selection
Reaction efficiency hinges on solvent polarity and base strength. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity but may promote decomposition. Screening in identified acetonitrile as optimal, balancing reactivity and stability. Triethylamine (2.5 equiv) outperforms inorganic bases in minimizing O-alkylation byproducts.
Catalytic Hydrogenation for Stereochemical Control
While the target compound lacks chiral centers, related pyrrolidine syntheses in highlight hydrogenation’s role in controlling regioselectivity. Using 10% Pd/C under 50 psi H2, nitro intermediates are reduced without epimerization, suggesting applicability in reductive amination steps if required.
Purification Challenges
The compound’s poor solubility in aqueous and nonpolar solvents complicates crystallization. Patent employs reverse-phase chromatography (C18 column, MeCN/H2O gradient) for final purification, achieving >99% purity. Alternative protocols use trituration with diethyl ether to remove residual chlorides.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Hydrazine Cyclization | Diketone + Hydrazine hydrate | 58 | 95 | Moderate |
| SNAr Alkylation | Chloroethyl + Pyridazinone core | 35 | 98 | High |
| Dehydration Cyclization | Diol + PPA | 67 | 97 | Low |
Data synthesized from. The SNAr route, despite moderate yield, offers superior scalability and purity, making it preferred for industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
